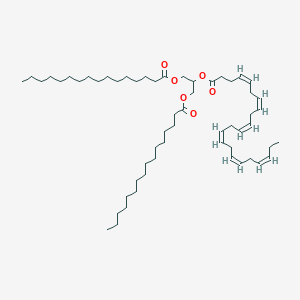

1,3-Palmitin-2-docosahexaenoin

Description

Properties

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2)53-62-56(59)50-47-44-41-38-35-32-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28-29,33,36,42,45,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34-35,37-41,43-44,46-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,36-33-,45-42- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBTADVAQJSNW-JJGRXMOISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Palmitin-2-docosahexaenoin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Palmitin-2-docosahexaenoin, a structured triacylglycerol (TAG), is a molecule of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its potential therapeutic applications. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound is a triacylglycerol molecule in which the sn-1 and sn-3 positions of the glycerol (B35011) backbone are esterified with palmitic acid (a saturated fatty acid), and the sn-2 position is esterified with docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid.[1][2][3][4] This specific positional distribution of fatty acids defines it as a structured lipid, conferring unique physical and biological properties compared to a random mixture of the constituent fatty acids.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated based on the properties of structurally similar triglycerides due to the limited availability of direct experimental data for this specific molecule.

| Property | Value | Source |

| Synonyms | 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol, TG(16:0/22:6/16:0) | [1][2][3][4] |

| CAS Number | 214038-32-1 | [2][3] |

| Molecular Formula | C₅₇H₉₈O₆ | [2] |

| Molecular Weight | 879.39 g/mol | |

| Appearance | Solid (Predicted) | [5] |

| Melting Point | Estimated to be in the range of other structured triglycerides. For comparison, the melting point of 1,3-dipalmitoyl-2-oleoylglycerol (B142765) is 35-37°C. | [6] |

| Solubility | Soluble in nonpolar organic solvents such as chloroform (B151607) and hexane (B92381). Limited solubility in polar solvents. | [7][8] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through enzymatic processes, which offer high regioselectivity, allowing for the precise placement of fatty acids on the glycerol backbone.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a two-step enzymatic synthesis of this compound.

Step 1: Synthesis of 1,3-Dipalmitoylglycerol

-

Reaction Mixture: Combine glycerol and palmitic acid in a 1:2 molar ratio in a solvent-free system or in a suitable organic solvent like hexane.

-

Enzyme: Add an immobilized sn-1,3 specific lipase (B570770), such as Lipozyme RM IM (from Rhizomucor miehei), at a concentration of 5-10% (w/w) of the total substrates.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60°C) with continuous stirring under vacuum to remove the water produced during the reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: After the reaction is complete, the 1,3-dipalmitoylglycerol can be purified by crystallization or silica (B1680970) gel column chromatography.

Step 2: Esterification with Docosahexaenoic Acid (DHA)

-

Reaction Mixture: Dissolve the purified 1,3-dipalmitoylglycerol and DHA (or its ethyl ester) in a suitable solvent.

-

Enzyme: Add a lipase that can catalyze esterification at the sn-2 position, or a non-specific lipase under controlled conditions.

-

Reaction Conditions: Incubate the mixture at an appropriate temperature with continuous stirring.

-

Purification: The final product, this compound, is purified using column chromatography to separate it from unreacted starting materials and byproducts.

Experimental Protocol: Analysis by HPLC

High-performance liquid chromatography with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is a common method for the analysis and quantification of structured triglycerides.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a slightly more polar solvent (e.g., isopropanol (B130326) or dichloromethane/methanol) is employed.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent like hexane or chloroform/methanol.

-

Detection: ELSD is suitable for detecting non-volatile compounds like triglycerides. MS detection provides structural information and allows for more specific quantification.

Biological Activities and Signaling Pathways

This compound is reported to exhibit several biological activities, primarily related to lipid metabolism. These effects are attributed to the combined and specific positional properties of its constituent fatty acids, palmitic acid and DHA.

Regulation of Lipid Metabolism

This structured triglyceride has been shown to regulate lipid metabolism.[1][3][4] It can inhibit fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids, and activate carnitine palmitoyltransferase (CPT), which is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3][4] Dietary administration in mice has been shown to decrease hepatic triglyceride and cholesterol levels.[2]

Experimental Protocol: Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the activity of FAS by monitoring the oxidation of NADPH.

-

Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, and dithiothreitol.

-

Enzyme and Substrates: Add purified FAS enzyme, acetyl-CoA, and malonyl-CoA to the reaction mixture.

-

Inhibitor: Add this compound at various concentrations.

-

Initiation and Measurement: Start the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm over time.

-

Analysis: Calculate the rate of NADPH oxidation to determine the FAS activity and the inhibitory effect of the compound.[9][10][11][12]

Experimental Protocol: Carnitine Palmitoyltransferase (CPT) Activity Assay

This radiometric assay measures the activity of CPT by quantifying the formation of radiolabeled palmitoylcarnitine (B157527).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), ATP, MgCl₂, and KCl.

-

Mitochondrial Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver).

-

Substrates and Inhibitor: Add the mitochondrial preparation, palmitoyl-CoA, and L-[³H]carnitine to the reaction mixture. Add this compound to test its activating effect.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Extraction and Measurement: Stop the reaction and extract the radiolabeled palmitoylcarnitine. Measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the rate of palmitoylcarnitine formation to determine CPT activity.[1][2][3]

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of various signaling pathways. The constituent fatty acids, palmitic acid and DHA, are known to influence pathways involved in inflammation, apoptosis, and cellular metabolism.

DHA-Mediated Signaling: DHA is known to exert anti-inflammatory effects and can influence gene expression related to lipid metabolism, often through the activation of transcription factors like PPARs.[13] It can also modulate cellular signaling cascades involving Akt and mTOR.

Palmitic Acid-Mediated Signaling: Palmitic acid, a saturated fatty acid, has been implicated in pro-inflammatory signaling pathways and can induce cellular stress and apoptosis in certain conditions.

The unique structure of this compound, with DHA at the sn-2 position, may lead to specific metabolic fates and signaling outcomes upon digestion and absorption, potentially offering the benefits of DHA while mitigating some of the negative effects associated with free palmitic acid.

Visualizations

Logical Relationship of Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Potential Signaling Pathways in Lipid Metabolism

Caption: Potential signaling pathways influenced by the constituent fatty acids of this compound.

Conclusion

This compound is a structured triglyceride with a defined chemical structure that imparts unique properties. Its synthesis is achievable through regioselective enzymatic methods, and its characterization can be performed using standard chromatographic techniques. The biological activities of this molecule, particularly its role in regulating lipid metabolism, make it a promising candidate for further investigation in the context of metabolic diseases. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 5. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pnas.org [pnas.org]

- 11. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 1,3-Palmitin-2-docosahexaenoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Palmitin-2-docosahexaenoin is a structured triacylglycerol (TAG) characterized by the presence of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA), at the stereospecifically numbered (sn)-2 position of the glycerol (B35011) backbone, with palmitic acid, a saturated fatty acid, at the sn-1 and sn-3 positions. This specific molecular structure influences its digestion, absorption, and subsequent metabolic effects, distinguishing it from a simple mixture of its constituent fatty acids. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its role in lipid metabolism. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for potential therapeutic applications.

Introduction

Structured triacylglycerols, such as this compound, are of significant interest in the fields of nutrition and pharmacology due to their tailored physiological properties. The enzymatic placement of specific fatty acids at defined positions on the glycerol backbone can profoundly alter their metabolic fate and biological activity. This compound combines the metabolic characteristics of both palmitic acid and docosahexaenoic acid (DHA) in a unique structural arrangement. This guide will delve into the synthesis, metabolism, and key biological activities of this molecule, with a particular emphasis on its effects on lipid metabolism and the underlying signaling pathways.

Biochemical Profile

-

Chemical Name: 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol

-

Abbreviation: PDG

-

Molecular Formula: C₅₇H₉₄O₆

-

Molecular Weight: 895.35 g/mol

-

Structure: A triacylglycerol with palmitic acid (16:0) at the sn-1 and sn-3 positions and docosahexaenoic acid (22:6n-3) at the sn-2 position.

Biological Functions and Mechanisms of Action

The primary biological functions of this compound revolve around the regulation of lipid metabolism. It has been shown to influence key enzymes and signaling pathways involved in fatty acid and cholesterol homeostasis.

Regulation of Lipid Metabolism

Dietary administration of 1,3-Dipalmitoyl-2-Docosahexaenoyl Glycerol has been observed to reduce hepatic triglyceride and cholesterol levels in mice[1]. The proposed mechanisms for these effects include the inhibition of enzymes involved in lipid synthesis and the activation of pathways promoting fatty acid oxidation.

-

Inhibition of Fatty Acid Synthase (FAS): this compound is reported to inhibit fatty acid synthase, a key enzyme in de novo lipogenesis.

-

Inhibition of Cholesterol Metabolism Enzymes: This structured lipid is also suggested to inhibit enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase.

-

Activation of Carnitine Palmitoyltransferase (CPT): this compound is believed to activate carnitine palmitoyltransferase in liver mitochondria, a rate-limiting enzyme in the β-oxidation of long-chain fatty acids.

Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key transcriptional regulators of lipid metabolism, primarily Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). These effects are largely inferred from the known activities of its constituent fatty acids.

-

PPAR Activation: The DHA component of the molecule is a known ligand and activator of PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.

-

SREBP Inhibition: Polyunsaturated fatty acids, such as DHA, are known to suppress the processing and activation of SREBP-1c, a master regulator of fatty acid and triglyceride synthesis. Palmitic acid, on the other hand, can have complex effects on SREBP activity. The net effect of this compound is likely a suppression of SREBP-mediated lipogenesis.

Quantitative Data

The following table summarizes the available quantitative data on the biological effects of this compound.

| Parameter | Species | Dose/Concentration | Effect | Reference |

| Hepatic Triglyceride Levels | Mice | 30 g/kg (dietary) | Reduction | [1] |

| Hepatic Cholesterol Levels | Mice | 30 g/kg (dietary) | Reduction | [1] |

Note: Further quantitative data on enzyme inhibition (e.g., IC50 values) and gene expression changes are areas for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Animal Study for Lipid Metabolism

Objective: To assess the effect of dietary this compound on hepatic and plasma lipid profiles in a murine model.

Animals: Male C57BL/6J mice, 8 weeks old.

Diet Formulation:

-

Control Diet: AIN-93G diet with 7% soybean oil as the fat source.

-

Treatment Diet: AIN-93G diet with 7% fat, where a portion of the soybean oil is replaced with this compound to achieve a final concentration of 30 g/kg of the diet.

Procedure:

-

Acclimatize mice for one week on the control diet.

-

Randomly assign mice to the control or treatment group (n=8-10 per group).

-

Provide ad libitum access to the respective diets and water for 4 weeks.

-

Monitor food intake and body weight weekly.

-

At the end of the study period, fast the mice for 12 hours.

-

Collect blood via cardiac puncture for plasma lipid analysis.

-

Euthanize the mice and harvest the liver for lipid extraction and analysis.

Lipid Analysis:

-

Plasma: Measure total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercially available enzymatic kits.

-

Liver: Extract total lipids from a portion of the liver using the Folch method (chloroform:methanol, 2:1 v/v). Measure hepatic triglyceride and cholesterol content using enzymatic kits.

Enzyme Activity Assays

5.2.1. Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

Principle: FAS activity is measured by monitoring the oxidation of NADPH at 340 nm.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol.

-

Substrates: Acetyl-CoA, Malonyl-CoA, NADPH.

-

Sample: Liver homogenate or purified enzyme.

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.

-

Add the sample to the reaction mixture and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm for 10 minutes.

-

Calculate FAS activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH is 6.22 mM⁻¹cm⁻¹).

5.2.2. HMG-CoA Reductase Activity Assay (Spectrophotometric)

Principle: HMG-CoA reductase activity is determined by measuring the rate of NADPH oxidation at 340 nm.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 5 mM dithiothreitol.

-

Substrates: HMG-CoA, NADPH.

-

Sample: Liver microsomal fraction.

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADPH.

-

Add the microsomal sample and incubate for 5 minutes at 37°C.

-

Start the reaction by adding HMG-CoA.

-

Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

-

Calculate HMG-CoA reductase activity from the rate of NADPH consumption.

5.2.3. Carnitine Palmitoyltransferase (CPT) Activity Assay (Radiometric)

Principle: CPT activity is measured by the formation of radiolabeled palmitoylcarnitine (B157527) from [³H]carnitine and palmitoyl-CoA.

Reagents:

-

Assay Buffer: 75 mM MOPS (pH 7.4), 1 mM EDTA, 0.2% Triton X-100.

-

Substrates: Palmitoyl-CoA, [³H]carnitine.

-

Sample: Mitochondrial fraction from liver homogenate.

Procedure:

-

Prepare a reaction mixture containing assay buffer, palmitoyl-CoA, and the mitochondrial sample.

-

Initiate the reaction by adding [³H]carnitine.

-

Incubate at 37°C for 5-10 minutes.

-

Stop the reaction by adding ice-cold perchloric acid.

-

Separate the radiolabeled palmitoylcarnitine from unreacted [³H]carnitine using a cation exchange column.

-

Quantify the radioactivity of the eluted palmitoylcarnitine using liquid scintillation counting.

Visualizations

Proposed Signaling Pathway for Lipid Metabolism Regulation

Caption: Proposed signaling pathways for the regulation of lipid metabolism by this compound.

Experimental Workflow for In Vivo Animal Study

Caption: Experimental workflow for the in vivo assessment of this compound on lipid metabolism.

Conclusion and Future Directions

This compound is a structured triacylglycerol with the potential to modulate lipid metabolism beneficially. The available evidence suggests that it can reduce hepatic lipid accumulation, likely through the inhibition of lipogenic pathways and the promotion of fatty acid oxidation. The specific positioning of DHA at the sn-2 position may enhance its bioavailability and influence its metabolic effects.

For drug development professionals, this molecule presents an interesting scaffold for the design of novel therapeutics targeting metabolic disorders. Future research should focus on:

-

Quantitative Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Dose-Response Studies: Elucidating the optimal therapeutic window for its metabolic effects.

-

Direct Mechanistic Studies: Confirming the proposed effects on enzyme activities and gene expression using in vitro and in vivo models.

-

Comparative Studies: Evaluating the efficacy of this compound against other structured lipids and conventional lipid-lowering agents.

A deeper understanding of the biological functions and mechanisms of action of this compound will be crucial for harnessing its full therapeutic potential.

References

The Metabolic Journey of 1,3-Palmitin-2-docosahexaenoin In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structured triglycerides, specifically those with docosahexaenoic acid (DHA) at the sn-2 position, such as 1,3-Palmitin-2-docosahexaenoin (1,3-P-2-DHA), have garnered significant interest due to their enhanced bioavailability and potential health benefits. This technical guide provides an in-depth exploration of the in vivo metabolic pathway of 1,3-P-2-DHA, from digestion and absorption to tissue-specific incorporation and its influence on key signaling pathways. The strategic placement of DHA at the sn-2 position profoundly impacts its metabolic fate, leading to more efficient delivery and accumulation in vital tissues compared to conventional fish oil triglycerides. This guide summarizes quantitative data, details experimental methodologies, and provides visual representations of the metabolic and signaling processes involved, offering a comprehensive resource for researchers in the fields of nutrition, pharmacology, and lipid metabolism.

Introduction

Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and serves as a precursor to several signaling molecules.[1] The nutritional and therapeutic efficacy of DHA is largely dependent on its bioavailability, which is influenced by the molecular structure of its dietary source.[1] In natural fish oils, DHA is typically found at the sn-1 and sn-3 positions of the triglyceride backbone.[2] However, research has shown that positioning DHA at the central sn-2 position, as in 1,3-P-2-DHA, enhances its absorption and tissue incorporation.[3][4] This guide delineates the in vivo metabolic pathway of this structured triglyceride, providing a detailed overview for scientific professionals.

Metabolic Pathway of this compound

The metabolism of 1,3-P-2-DHA can be divided into several key stages: digestion and absorption, lymphatic transport, and tissue-specific uptake and metabolism.

Digestion and Absorption

In the lumen of the small intestine, dietary triglycerides are primarily hydrolyzed by pancreatic lipase (B570770). This enzyme exhibits regiospecificity for the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[5] Consequently, 1,3-P-2-DHA is hydrolyzed to release the two palmitic acid molecules from the sn-1 and sn-3 positions, leaving the DHA molecule attached to the glycerol backbone in the form of 2-docosahexaenoyl-glycerol (2-DHA-MG) .[5] This 2-monoacylglycerol form is more readily absorbed by the enterocytes lining the small intestine compared to free fatty acids.[6]

Lymphatic Transport

Following absorption into the enterocytes, 2-DHA-MG is re-esterified back into triglycerides.[7] These newly synthesized triglycerides, along with other lipids, are then packaged into chylomicrons, which are large lipoprotein particles. The chylomicrons are secreted from the enterocytes into the lymphatic system, bypassing the portal circulation to the liver initially.[6] This lymphatic transport is a crucial step for the systemic distribution of dietary fats.

Tissue Distribution and Incorporation

Once in the bloodstream, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of endothelial cells in various tissues. This releases fatty acids, including DHA, which can then be taken up by peripheral tissues. Studies in hamsters have demonstrated that DHA from structured triglycerides with DHA at the sn-2 position leads to significantly higher incorporation of DHA into the liver, erythrocytes, and brain compared to diets containing fish oil where DHA is predominantly at the sn-1 and sn-3 positions.[3][8]

Quantitative Data on Tissue Distribution

The preferential incorporation of DHA from sn-2 structured triglycerides into various tissues has been quantified in animal studies. The following tables summarize key findings from a study in hamsters fed different dietary sources of DHA.

Table 1: Fatty Acid Composition of Experimental Diets (% of total fatty acids)

| Fatty Acid | Linseed Oil (LSO) | Fish Oil (FO) | Fish Oil Ethyl Esters (FO-EE) | Structured DHA (DHA-SL) |

| C16:0 (Palmitic) | 6.5 | 17.1 | 16.5 | 35.8 |

| C18:0 (Stearic) | 3.8 | 3.5 | 3.4 | 2.9 |

| C18:1n-9 (Oleic) | 18.9 | 14.5 | 14.0 | 11.2 |

| C18:2n-6 (Linoleic) | 15.8 | 1.5 | 1.4 | 1.1 |

| C18:3n-3 (α-Linolenic) | 55.0 | 1.0 | 0.9 | 0.8 |

| C20:5n-3 (EPA) | 0.0 | 15.0 | 14.5 | 11.5 |

| C22:6n-3 (DHA) | 0.0 | 10.5 | 10.1 | 25.2 |

Data adapted from a study on hamsters.[3]

Table 2: DHA Composition in Tissues of Hamsters Fed Different Diets (% of total fatty acids)

| Tissue | Linseed Oil (LSO) | Fish Oil (FO) | Fish Oil Ethyl Esters (FO-EE) | Structured DHA (DHA-SL) |

| Liver | 0.1 ± 0.0a | 3.8 ± 0.5b | 3.5 ± 0.4b | 5.2 ± 0.6c |

| Erythrocytes | 0.2 ± 0.0a | 2.5 ± 0.3b | 2.3 ± 0.2b | 3.1 ± 0.3c |

| Brain | 0.9 ± 0.1a | 1.9 ± 0.2b | 1.8 ± 0.2b | 2.4 ± 0.3c |

Values are means ± SD. Different superscript letters (a, b, c) within the same row indicate significant differences (P < .05). Data adapted from a study on hamsters.[3]

Signaling Pathways Influenced by this compound

The metabolic effects of 1,3-P-2-DHA extend beyond simple tissue incorporation. The released DHA can act as a signaling molecule, influencing the activity of key transcription factors that regulate lipid metabolism. Two of the most important are the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Sterol Regulatory Element-Binding Protein-2 (SREBP-2).

Activation of PPARα

DHA is a known natural ligand for PPARα, a nuclear receptor primarily expressed in tissues with high fatty acid catabolism, such as the liver.[9] Activation of PPARα by DHA leads to the upregulation of genes involved in fatty acid transport and β-oxidation.[9][10] This includes genes like Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase (ACOX1), and Fatty Acid Binding Protein (FABP).[9][11] By promoting fatty acid oxidation, PPARα activation contributes to the lipid-lowering effects of DHA.

Regulation of SREBP-2

SREBP-2 is a master transcriptional regulator of cholesterol biosynthesis.[12] DHA has been shown to suppress the processing of SREBP-2 to its active nuclear form.[13] This inhibition leads to the downregulation of SREBP-2 target genes, including HMG-CoA Reductase (HMGCR) and Low-Density Lipoprotein Receptor (LDLR), key enzymes in the cholesterol synthesis pathway.[12][14]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the in vivo metabolism of 1,3-P-2-DHA.

Animal Studies

-

Animal Model: Male Golden Syrian hamsters or Sprague Dawley rats are commonly used models for studying lipid metabolism.[3][15]

-

Acclimatization: Animals are typically acclimatized for a period of one to two weeks before the start of the experiment, with free access to a standard chow diet and water.[5]

-

Diet Preparation: Experimental diets are prepared based on formulations such as the AIN-93M diet, with the lipid source being the variable component.[16] The control diet may contain an oil like linseed or soybean oil, while the experimental diets would contain fish oil, fish oil ethyl esters, or the structured triglyceride 1,3-P-2-DHA at specific percentages.[3]

-

Oral Administration: The experimental lipid can be administered via oral gavage. The volume administered should not exceed 10 ml/kg of body weight for mice and 20 ml/kg for rats.[17][18] The gavage needle size should be appropriate for the size of the animal to prevent injury.[19]

-

Sample Collection: At the end of the study period, animals are fasted overnight before being euthanized. Blood is collected via cardiac puncture, and tissues such as the liver, brain, erythrocytes, and adipose tissue are excised, weighed, and immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.[20]

Lipid Extraction

-

Folch Method for Liver and Brain: A widely used method for lipid extraction from tissues is the Folch method.[10][12]

-

Homogenize a known weight of tissue (e.g., 100-200 mg) in a 2:1 (v/v) mixture of chloroform (B151607):methanol.[10]

-

Agitate the homogenate for 15-20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

-

Centrifuge to separate the phases. The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen.

-

Lipid Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition:

-

The extracted lipids are saponified and then methylated to form fatty acid methyl esters (FAMEs).

-

FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector or a mass spectrometer.[21]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triglyceride Analysis:

-

Lipid extracts are reconstituted in an appropriate solvent and injected into a liquid chromatograph.

-

Separation of different triglyceride species is typically achieved using a C18 reversed-phase column.[22]

-

The eluent is introduced into a tandem mass spectrometer for identification and quantification of specific triglyceride isomers based on their mass-to-charge ratio and fragmentation patterns.[4]

-

Conclusion

The in vivo metabolic pathway of this compound is characterized by the efficient absorption of 2-docosahexaenoyl-glycerol following the specific hydrolysis of palmitic acids from the sn-1 and sn-3 positions. This leads to enhanced bioavailability and preferential incorporation of DHA into key tissues such as the liver, brain, and erythrocytes. Furthermore, the liberated DHA acts as a potent signaling molecule, modulating the activity of PPARα and SREBP-2 to regulate fatty acid oxidation and cholesterol synthesis. The detailed understanding of this metabolic pathway, supported by quantitative data and robust experimental protocols, provides a solid foundation for the development of novel therapeutic strategies and nutritional interventions aimed at leveraging the health benefits of omega-3 fatty acids. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the science of lipid metabolism and its implications for human health.

References

- 1. Positional distribution of DHA in triacylglycerols: natural sources, synthetic routes, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Positional Distribution of Fatty Acids and Triacylglycerol Molecular Compositions of Marine Fish Oils Rich in Omega-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic Acid Is Naturally Concentrated at the sn-2 Position in Triacylglycerols of the Australian Thraustochytrid Aurantiochytrium sp. Strain TC 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Updated Perspective on the Dual-Track Model of Enterocyte Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | PPARA activates gene expression [reactome.org]

- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SREBF2 sterol regulatory element binding transcription factor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 15. Sn1,3 Regiospecificity of DHA (22:6ω-3) of Plant Origin (DHA-Canola®) Facilitates Its Preferential Tissue Incorporation in Rats Compared to sn2 DHA in Algal Oil at Low Dietary Inclusion Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. research.sdsu.edu [research.sdsu.edu]

- 18. ouv.vt.edu [ouv.vt.edu]

- 19. iacuc.wsu.edu [iacuc.wsu.edu]

- 20. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 22. mdpi.com [mdpi.com]

Unveiling 1,3-Palmitin-2-docosahexaenoin: A Technical Guide to its Natural Origins, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Palmitin-2-docosahexaenoin is a specific structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone with two palmitic acid molecules at the sn-1 and sn-3 positions and a docosahexaenoic acid (DHA) molecule at the sn-2 position. The unique positioning of the omega-3 fatty acid DHA at the center of the molecule has significant implications for its digestion, absorption, and potential physiological effects. This technical guide provides an in-depth exploration of the natural sources, discovery, and analytical methodologies for this compound, catering to the needs of researchers and professionals in the fields of lipid science and drug development.

Natural Sources and Discovery

The discovery of this compound is intrinsically linked to the advancement of analytical techniques capable of discerning the specific arrangement of fatty acids on the glycerol backbone of triacylglycerols. While the presence of palmitic acid and DHA in natural fats, particularly marine oils, has been known for a considerable time, the identification of their specific positional isomers is a more recent development.

Groundbreaking research by Gotoh et al. in 2011 revealed the distinct positional distribution of fatty acids in the triacylglycerols of marine organisms.[1] Their work demonstrated that in fish, highly unsaturated fatty acids (HUFAs) like DHA are predominantly located at the sn-2 position of the TAG molecule.[1] This finding was a crucial step in identifying fish oils as a primary natural source of this compound. In contrast, marine mammals tend to have these HUFAs at the sn-1 and sn-3 positions.[1]

The primary natural sources of this compound are consequently various species of fish. While precise concentrations of the specific TAG molecule are not always reported, the relative abundance can be inferred from the overall fatty acid composition and the regiospecific distribution of DHA.

Table 1: Positional Distribution of Docosahexaenoic Acid (DHA) and Palmitic Acid (16:0) in Triacylglycerols from Various Marine Fish Oils

| Fish Species | DHA at sn-2 Position (%) | Palmitic Acid at sn-1,3 Positions (%) |

| Anchovy | 48.5 | 29.7 |

| Tuna | 57.2 | 25.8 |

| Salmon | 57.0 | 15.6 |

Source: Adapted from Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils.[2]

Microalgae are another promising natural source of structured lipids, including those containing DHA and palmitic acid.[3][4][5] While extensive profiling of specific TAGs in all microalgae species is ongoing, their ability to produce high levels of both DHA and palmitic acid makes them a target for further investigation and potential biotechnological production.

Experimental Protocols

Isolation and Quantification of this compound from Natural Sources

The isolation and quantification of specific triacylglycerol positional isomers like this compound require advanced chromatographic techniques.

Protocol 1: Regiospecific Analysis of Triacylglycerols using HPLC/APCI-MS

This method, based on the work of Gotoh et al. (2011), allows for the separation and identification of TAG positional isomers.[1]

1. Lipid Extraction:

-

Total lipids are extracted from the tissue sample (e.g., fish muscle) using a modified Bligh and Dyer method.

-

The tissue is homogenized with a chloroform (B151607):methanol:water mixture (1:2:0.8, v/v/v).

-

After centrifugation, the lower chloroform layer containing the lipids is collected and dried under a stream of nitrogen.

2. Triacylglycerol Isolation:

-

The total lipid extract is subjected to thin-layer chromatography (TLC) on a silica (B1680970) gel plate.

-

The plate is developed in a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[2][6]

-

The band corresponding to triacylglycerols is identified by comparison with a standard and scraped from the plate.

-

The TAGs are then eluted from the silica gel using chloroform.

3. HPLC/APCI-MS Analysis:

-

The purified TAG fraction is analyzed using a high-performance liquid chromatography (HPLC) system coupled with an atmospheric pressure chemical ionization-mass spectrometer (APCI-MS).[1]

-

HPLC Column: A non-endcapped polymeric octadecylsilylated (ODS) column is used. For enhanced separation, tandemly jointed columns can be employed.[1]

-

Mobile Phase: Acetone is used as the mobile phase.[7]

-

Temperature: The column temperature is maintained at a low level (e.g., 10-15°C) to improve the separation of isomers.[7]

-

MS Detection: The APCI-MS is operated in positive ion mode to detect the protonated molecules of the TAGs. Fragmentation patterns are analyzed to confirm the identity of the positional isomers.

Enzymatic Synthesis of this compound

The controlled synthesis of structured lipids can be achieved using lipase-catalyzed reactions.

Protocol 2: Lipase-Catalyzed Acidolysis for the Synthesis of 1,3-Dipalmitoyl-2-docosahexaenoyl Glycerol

This protocol is adapted from general methods for the synthesis of structured lipids containing DHA.[8]

1. Substrates:

-

Tripalmitin (1,2,3-tripalmitoyl-glycerol)

-

Docosahexaenoic acid (DHA)

-

Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM from Rhizomucor miehei)

2. Reaction Setup:

-

Tripalmitin and DHA are mixed in a suitable molar ratio (e.g., 1:3) in a solvent-free system or in an organic solvent like hexane.

-

The immobilized lipase is added to the mixture (e.g., 10% by weight of substrates).

-

The reaction is carried out in a stirred-tank reactor or a shaker incubator at a controlled temperature (e.g., 50-60°C).

3. Reaction Monitoring and Product Isolation:

-

The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing the composition of the reaction mixture by HPLC or gas chromatography (GC) after methylation.

-

Once the desired conversion is achieved, the immobilized lipase is removed by filtration.

-

The product mixture is then purified to isolate the 1,3-dipalmitoyl-2-docosahexaenoyl glycerol. This can be achieved by techniques such as molecular distillation or solvent fractionation.

Metabolic Pathways and Signaling

The specific structure of this compound, with DHA at the sn-2 position, is believed to enhance the bioavailability of DHA.[3][9][10] During digestion, pancreatic lipase specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-docosahexaenoyl-glycerol) and free palmitic acid.[11] This 2-monoacylglycerol is readily absorbed by the intestinal mucosa and then re-esterified back into triacylglycerols within the enterocytes. This process ensures the efficient delivery of DHA to the body.

A commercial source suggests that this compound inhibits fatty acid synthase and cholesterol metabolism enzymes, while activating carnitine palmitoyltransferase (CPT) in liver mitochondria and promoting the β-oxidation of fatty acids.[12] However, further independent scientific validation of these specific claims is required.

The individual components, palmitic acid and DHA, are known to have distinct roles in cellular signaling. Palmitic acid can act as an intracellular signaling molecule involved in various cellular processes.[13] DHA is a precursor to potent anti-inflammatory lipid mediators and is known to activate various signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs).[14][15] The combined effect of these fatty acids delivered in the structured form of this compound is an active area of research.

References

- 1. Actual ratios of triacylglycerol positional isomers consisting of saturated and highly unsaturated fatty acids in fishes and marine mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]

- 6. Characterization of triacylglycerol composition of fish oils by using chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid separation of triacylglycerol positional isomers binding two saturated Fatty acids using octacocyl silylation column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of structured lipids via acidolysis of docosahexaenoic acid single cell oil (DHASCO) with capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.sciepub.com [pubs.sciepub.com]

- 11. Human Metabolome Database: Showing metabocard for TG(16:0/18:1(9Z)/18:1(9Z)) (HMDB0005382) [hmdb.ca]

- 12. This compound | Masstech Portal [masstechportal.org]

- 13. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Omega-3 fatty acids and individual variability in plasma triglyceride response: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Synthesis of 1,3-Palmitin-2-docosahexaenoin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of 1,3-Palmitin-2-docosahexaenoin (P-DHA-P), a structured triglyceride with significant potential in pharmaceutical and nutraceutical applications. This document provides a comprehensive overview of the synthesis strategies, detailed experimental protocols, and analytical methodologies required for the successful production and characterization of P-DHA-P.

Introduction

This compound (P-DHA-P) is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions of the glycerol (B35011) backbone, and docosahexaenoic acid (DHA) is at the sn-2 position. This specific molecular structure is of great interest as it mimics the structure of some human milk fats and is believed to offer enhanced bioavailability of DHA. Enzymatic synthesis, particularly through acidolysis, is the preferred method for producing such structured lipids due to the high regioselectivity of certain lipases, which allows for precise control over the final molecular structure under mild reaction conditions.

Synthesis Strategy: Enzymatic Acidolysis

The most common and effective method for synthesizing P-DHA-P is through the enzymatic acidolysis of tripalmitin (B1682551) with DHA. This reaction utilizes an sn-1,3 specific lipase (B570770), which selectively cleaves the fatty acids at the sn-1 and sn-3 positions of tripalmitin and replaces them with DHA.

The primary substrates for this reaction are:

-

Tripalmitin (PPP): A triglyceride composed of three palmitic acid molecules.

-

Docosahexaenoic acid (DHA): A free fatty acid or an enriched concentrate.

Commonly used sn-1,3 specific lipases for this synthesis include:

-

Lipozyme RM IM: An immobilized lipase from Rhizomucor miehei.

-

Novozym 435: An immobilized lipase B from Candida antarctica, which can also be used, although it is considered non-specific, its efficiency in similar reactions has been noted.[1]

Experimental Protocols

Enzymatic Synthesis of this compound via Acidolysis

This protocol is a synthesized methodology based on common practices for the enzymatic acidolysis of triglycerides.

Materials:

-

Tripalmitin (≥99% purity)

-

Docosahexaenoic acid (DHA) concentrate (free fatty acid form)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Solvent (e.g., n-hexane, or solvent-free system)

-

Glass reactor with magnetic stirrer and temperature control

-

Vacuum system (for solvent removal)

Procedure:

-

Substrate Preparation: Dissolve tripalmitin and DHA in a suitable amount of n-hexane in the glass reactor. For a solvent-free system, directly mix the substrates. A typical substrate molar ratio of DHA to tripalmitin is between 2:1 and 6:1.[2][3]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrates.[2]

-

Reaction: The reaction is carried out at a controlled temperature, generally between 50°C and 70°C, with constant stirring for a duration ranging from 6 to 48 hours.[2][4]

-

Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse. Studies have shown that lipases like Lipozyme RM IM can be reused for multiple cycles (e.g., up to 9 times) without a significant loss of activity.[2]

-

Solvent Removal: If a solvent was used, remove it from the reaction mixture using a rotary evaporator under reduced pressure.

Purification of the Product

The crude product from the acidolysis reaction will contain the desired P-DHA-P, unreacted substrates (tripalmitin and DHA), and by-products such as di- and monoglycerides.

Procedure:

-

Neutralization of Free Fatty Acids: Dissolve the crude product in n-hexane and wash with a dilute alkaline solution (e.g., 0.5 M KOH or NaOH in ethanol/water) to remove unreacted free DHA. Repeat the washing until the aqueous phase is neutral.

-

Washing and Drying: Wash the organic phase with distilled water to remove any remaining alkaline solution and salts. Dry the hexane (B92381) phase over anhydrous sodium sulfate.

-

Solvent Evaporation: Remove the n-hexane under vacuum to obtain the purified lipid mixture.

-

Column Chromatography (Optional): For higher purity, the structured triglyceride can be further purified from the remaining mono- and diglycerides using silica (B1680970) gel column chromatography.

Analytical Methods

This method determines the overall fatty acid composition of the synthesized product.

Procedure:

-

Fatty Acid Methyl Ester (FAME) Preparation: Convert the fatty acids in the lipid sample to their methyl esters using a standard transesterification method (e.g., with methanolic HCl or BF3-methanol).

-

GC-FID Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a high-polarity column like HP-88).

-

Quantification: Identify and quantify the individual FAMEs by comparing their retention times and peak areas with those of known standards.

This method separates and quantifies the different triglyceride species in the product.

Procedure:

-

Sample Preparation: Dissolve the lipid sample in a suitable solvent (e.g., hexane/isopropanol).

-

HPLC-ELSD Analysis: Inject the sample into an HPLC system equipped with an evaporative light scattering detector (ELSD). A normal-phase or reverse-phase column can be used for separation.

-

Quantification: Identify and quantify the triglyceride species based on their retention times and the detector response compared to standards.

This analysis confirms the presence of DHA at the sn-2 position of the glycerol backbone.

Procedure:

-

Pancreatic Lipase Hydrolysis: Subject the purified triglyceride sample to hydrolysis using pancreatic lipase. This enzyme specifically cleaves fatty acids from the sn-1 and sn-3 positions, leaving 2-monoacylglycerols (2-MAGs).[5]

-

Isolation of 2-MAGs: Isolate the resulting 2-MAGs from the reaction mixture, typically using thin-layer chromatography (TLC).

-

Fatty Acid Analysis of 2-MAGs: Determine the fatty acid composition of the isolated 2-MAGs by converting them to FAMEs and analyzing them by GC-FID as described in section 3.3.1. The fatty acid profile of the 2-MAGs represents the composition at the sn-2 position of the original triglycerides.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of structured lipids, which can be adapted for the synthesis of P-DHA-P.

Table 1: Reaction Conditions for Enzymatic Acidolysis of Triglycerides

| Parameter | Range/Value | Reference |

| Enzyme | Lipozyme RM IM, Novozym 435 | [1][2] |

| Substrates | Tripalmitin, DHA | - |

| Substrate Molar Ratio (FA:TG) | 2:1 to 6:1 | [2][6] |

| Enzyme Load (% w/w) | 5 - 15 | [2] |

| Temperature (°C) | 50 - 70 | [2][4] |

| Reaction Time (hours) | 6 - 48 | [2][6] |

| Solvent | n-hexane or solvent-free | [4] |

Table 2: Reported Yields and Fatty Acid Incorporation in Structured Lipids

| Enzyme | Substrates | Fatty Acid Incorporation (%) | Product Yield (%) | Reference |

| Lipozyme RM IM | Cinnamomum camphora seed oil + Oleic acid | 59.68 (Oleic acid) | - | [2] |

| Novozym 435 | Tristearin (B179404) + DHA | 47.7 (DHA) | - | [1] |

| Novozym 435 | Tristearin + EPA | 81.6 (EPA) | - | [1] |

| Novozym 435 | 1,3-diolein + Palmitic acid | - | 90.5 (OPO) | [7] |

Visualizations

The following diagrams illustrate the key workflows in the enzymatic synthesis of this compound.

Caption: Overall workflow for the synthesis, purification, and analysis of P-DHA-P.

Caption: Simplified mechanism of sn-1,3 specific lipase-catalyzed acidolysis.

Caption: Workflow for the chemical analysis of the synthesized P-DHA-P.

References

- 1. Acidolysis of tristearin with selected long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipozyme RM IM-catalyzed acidolysis of Cinnamomum camphora seed oil with oleic acid to produce human milk fat substitutes enriched in medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipozyme rm im: Topics by Science.gov [science.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. aocs.org [aocs.org]

- 6. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Palmitin-2-docosahexaenoin in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Palmitin-2-docosahexaenoin (PAP-DHA) is a structured triacylglycerol (TAG) where the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) is specifically esterified at the sn-2 position of the glycerol (B35011) backbone, with palmitic acid at the sn-1 and sn-3 positions. This molecular structure is of significant interest in neuroscience and drug development due to the critical role of DHA in brain health and the enhanced bioavailability suggested by its positioning on the glycerol backbone.[1][2] This technical guide elucidates the core mechanism of action of PAP-DHA in neuronal cells, drawing from research on DHA and structured lipids.

Core Mechanism of Action

The mechanism of action of PAP-DHA in neuronal cells is a multi-stage process that begins with its metabolic breakdown and culminates in the modulation of intricate cellular and signaling pathways. The strategic placement of DHA at the sn-2 position is thought to enhance its absorption and subsequent incorporation into neuronal membranes.[1][2]

Uptake and Metabolism

Following ingestion, PAP-DHA undergoes hydrolysis by pancreatic lipases. The resulting 2-docosahexaenoyl-monoglyceride is efficiently absorbed by intestinal mucosa.[2] Once absorbed, it is re-esterified and packaged into lipoproteins for circulation. For delivery to the brain, DHA must cross the blood-brain barrier (BBB). While free DHA can be transported, DHA in the form of lysophosphatidylcholine (B164491) (LPC-DHA) is considered a primary carrier for brain uptake via the Mfsd2a transporter.[3][4] It is hypothesized that the sn-2 position of DHA in PAP-DHA favors the formation of LPC-DHA, thereby potentially increasing its transport into the brain.

Incorporation into Neuronal Membranes

Upon entering the brain, DHA is readily incorporated into the phospholipids (B1166683) of neuronal membranes, particularly phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and to a lesser extent, phosphatidylcholine (PC).[5][6] DHA constitutes a significant portion of the fatty acids in the brain's gray matter and is highly concentrated in synaptic membranes.[5][7] This incorporation influences the biophysical properties of the membrane, such as fluidity, permeability, and thickness, which in turn modulates the function of membrane-embedded proteins like receptors, ion channels, and enzymes.[5][8]

Modulation of Signaling Pathways

The enrichment of neuronal membranes with DHA initiates a cascade of signaling events that underpin its neuroprotective and neuro-supportive roles.

-

Akt/PI3K Pathway: DHA promotes neuronal survival by activating the Akt (Protein Kinase B) signaling pathway.[9] It achieves this by increasing the levels of phosphatidylserine (PS) in the membrane.[9][10] The elevated PS facilitates the translocation of Akt to the membrane, leading to its phosphorylation and activation.[9] Activated Akt, in turn, inhibits apoptotic pathways by suppressing caspase-3 activation, thereby promoting cell survival.[9][11]

-

CREB Signaling: A metabolite of DHA, synaptamide (B1662480) (N-docosahexaenoylethanolamine or DEA), has been shown to activate the G-protein coupled receptor GPR110 (ADGRF1).[12] This activation triggers the cAMP/protein kinase A (PKA) signaling pathway, leading to the phosphorylation and activation of the cAMP-response element-binding protein (CREB).[12][13] Activated CREB is a transcription factor that upregulates the expression of genes involved in neurogenesis, synaptogenesis, and synaptic plasticity.[13][14]

-

BDNF Signaling: DHA deficiency has been linked to reduced levels of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[14] Conversely, DHA supplementation can enhance BDNF signaling, which is crucial for neuronal survival, differentiation, and synaptic plasticity.[14][15]

Effects on Synaptic Function and Neurotransmission

DHA plays a pivotal role in enhancing synaptic function. It promotes neurite outgrowth, synaptogenesis (the formation of new synapses), and the expression of key synaptic proteins such as synapsin and glutamate (B1630785) receptor subunits (e.g., NR2A, GluR2).[7][16] This leads to an increase in dendritic spine density and enhanced glutamatergic synaptic activity, which are cellular correlates of learning and memory.[7][16] DHA deficiency, on the other hand, is associated with impaired long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation.[16]

Neuroprotective and Anti-inflammatory Effects

DHA exerts potent neuroprotective effects through multiple mechanisms. It can inhibit apoptosis and necroptosis in neuronal cells exposed to lipotoxicity.[17] Furthermore, DHA is a precursor to specialized pro-resolving mediators (SPMs), including neuroprotectin D1 (NPD1).[12][18] NPD1 has strong anti-inflammatory properties, inhibits oxidative stress-induced apoptosis, and promotes cell survival.[12][19][20] In models of ischemic stroke, DHA administration has been shown to reduce infarct volume and promote the synthesis of NPD1 in the ischemic penumbra.[18]

Data Presentation

Table 1: Quantitative Effects of DHA and its Metabolites on Neuronal Cells

| Parameter | Experimental Model | Treatment | Result | Reference |

| Infarct Volume Reduction | Rat model of middle cerebral artery occlusion (MCAo) | Intravenous DHA (3h post-stroke) | 40% reduction | [18] |

| Rat model of MCAo | Intravenous DHA (4h post-stroke) | 66% reduction | [18] | |

| Rat model of MCAo | Intravenous DHA (5h post-stroke) | 59% reduction | [18] | |

| Neurite Outgrowth | PC12 cells | DHA treatment (3 days) | Significant enhancement of neurite length | [7] |

| Synaptic Protein Expression | Hippocampal neurons | DHA supplementation | Increased expression of synapsin and glutamate receptor subunits | [7][16] |

| Cell Viability | NGF-differentiated PC12 cells exposed to palmitic acid | Co-treatment with DHA | Protection against lipotoxicity | [17] |

| Neuroprotectin D1 Synthesis | Human neural cells | Amyloid-beta 42 peptide + DHA | Elevated NPD1 levels | [19] |

| Brain Glucose Metabolism | APP/PS1 mice | MCTs + DHA supplementation | Significant improvement in cerebral cortex | [21] |

Experimental Protocols

In Vitro Neuronal Cell Culture Model for Neuroprotection

-

Cell Line: PC12 cells differentiated with Nerve Growth Factor (NGF) to acquire a neuronal phenotype.

-

Treatment:

-

Cells are cultured in a serum-free medium to induce stress.

-

A lipotoxic agent, such as palmitic acid (PAM), is added to induce apoptosis and necroptosis.[17]

-

Experimental groups are co-treated with varying concentrations of PAP-DHA.

-

Control groups include untreated cells, cells treated with PAM alone, and cells treated with PAP-DHA alone.

-

-

Assays:

-

Cell Viability: MTT assay to quantify metabolically active cells.

-

Apoptosis: Caspase-3 and -8 activity assays, and Western blot for apoptotic markers like BAX.[11][22]

-

Necroptosis: Analysis of signature protein cleavage fragments (e.g., Topo I) and phosphorylation of mixed lineage kinase domain-like protein (MLKL).[17]

-

Autophagy: Western blot for LC3-II and analysis of Atg7 and Atg12 gene expression.[17]

-

Animal Model of Ischemic Stroke

-

Animal Model: Sprague-Dawley rats subjected to 2 hours of middle cerebral artery occlusion (MCAo) to induce focal cerebral ischemia.[18]

-

Treatment:

-

PAP-DHA or a vehicle control is administered intravenously at various time points post-MCAo (e.g., 3, 4, 5, and 6 hours).

-

-

Assessments:

-

Neurological Deficit Scoring: Behavioral tests to assess motor and neurological function.

-

Infarct Volume Measurement: Magnetic Resonance Imaging (MRI) (T2-weighted images) at different days post-stroke to quantify the lesion volume.[18]

-

Lipidomic Analysis: Mass spectrometry-based analysis of brain tissue from the ischemic penumbra to measure levels of DHA and its metabolites, such as NPD1.[18]

-

-

Reference: Based on the protocol detailed in[18].

Analysis of Synaptic Plasticity

-

Model: Hippocampal slices from mice or rats.

-

Treatment: Animals are fed diets with or without PAP-DHA supplementation for a defined period.

-

Electrophysiology:

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

-

Long-term potentiation (LTP) is induced by high-frequency stimulation of the Schaffer collaterals.[16]

-

-

Analysis: The magnitude and stability of LTP are compared between the control and PAP-DHA-supplemented groups to assess effects on synaptic plasticity.

-

Reference: Methodology adapted from studies on DHA and synaptic plasticity.[16]

Mandatory Visualizations

Caption: Signaling pathways activated by this compound (PAP-DHA) in neuronal cells.

Caption: Experimental workflow for assessing the neuroprotective effects of PAP-DHA.

Caption: Logical relationship from PAP-DHA structure to its cellular effects.

References

- 1. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structured form of DHA prevents neurodegenerative disorders: A better insight into the pathophysiology and the mechanism of DHA transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why Have the Benefits of DHA Not Been Borne Out in the Treatment and Prevention of Alzheimer’s Disease? A Narrative Review Focused on DHA Metabolism and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Mechanisms of action of docosahexaenoic acid in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Omega-3 Fatty Acid Deficiency during Brain Maturation Reduces Neuronal and Behavioral Plasticity in Adulthood | PLOS One [journals.plos.org]

- 15. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity [mdpi.com]

- 16. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Docosahexaenoic acid protection against palmitic acid‐induced lipotoxicity in NGF‐differentiated PC12 cells involves enhancement of autophagy and inhibition of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Docosahexaenoic Acid therapy of experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell survival matters: docosahexaenoic acid signaling, neuroprotection and photoreceptors [lysoveta.com]

- 21. Supplementation of Medium-Chain Triglycerides Combined with Docosahexaenoic Acid Inhibits Amyloid Beta Protein Deposition by Improving Brain Glucose Metabolism in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Physiological Significance of 1,3-Palmitin-2-docosahexaenoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structured lipids, engineered triacylglycerols with specific fatty acid positioning, represent a novel frontier in nutritional science and therapeutics. Among these, 1,3-Palmitin-2-docosahexaenoin (1,3-P-2-DHA) is of particular interest due to its unique structure, which positions the essential omega-3 fatty acid, docosahexaenoic acid (DHA), at the stereospecifically numbered (sn)-2 position of the glycerol (B35011) backbone, flanked by palmitic acid at the sn-1 and sn-3 positions. This specific arrangement mimics the structure of human milk fat and is designed to enhance the bioavailability and physiological efficacy of DHA. This technical guide provides a comprehensive overview of the physiological role of 1,3-P-2-DHA, detailing its metabolic fate, impact on lipid metabolism, and potential therapeutic applications. The guide includes a summary of quantitative data from relevant studies, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and development in this area.

Introduction

Docosahexaenoic acid (DHA) is a critical polyunsaturated fatty acid for human health, playing a pivotal role in neurodevelopment, cognitive function, and the inflammatory response.[1][2] The delivery and uptake of DHA can be significantly influenced by its molecular carrier. Structured lipids like 1,3-P-2-DHA are synthesized to optimize the absorption and tissue incorporation of DHA. The presence of palmitic acid at the sn-1 and sn-3 positions is strategic, as pancreatic lipase (B570770) preferentially hydrolyzes these outer positions, leading to the absorption of DHA in the form of 2-docosahexaenoyl-glycerol. This monoacylglycerol form is believed to be more efficiently absorbed and re-esterified within enterocytes, leading to greater systemic availability of DHA.

Metabolic Fate and Bioavailability

The unique structure of 1,3-P-2-DHA dictates its digestive fate, enhancing the bioavailability of DHA compared to triglycerides where DHA is randomly distributed.

Digestion and Absorption

During digestion, pancreatic lipase acts on the sn-1 and sn-3 positions of the triacylglycerol molecule. In the case of 1,3-P-2-DHA, this results in the release of two molecules of palmitic acid and one molecule of 2-docosahexaenoyl-glycerol. This monoacylglycerol is readily absorbed by intestinal cells and is a direct precursor for the synthesis of new triglycerides, which are then incorporated into chylomicrons and released into the lymphatic system.

dot

References

The Technical Core of 1,3-Palmitin-2-docosahexaenoin: A Guide for Researchers

An In-depth Examination of a Structurally Unique Triacylglycerol for Therapeutic Development

This technical guide provides a comprehensive overview of 1,3-Palmitin-2-docosahexaenoin, a specific triacylglycerol with significant potential in metabolic research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, biological activities, and underlying mechanisms of action of this compound. It offers detailed experimental protocols and visual representations of its metabolic influence, serving as a foundational resource for further investigation.

Core Compound Identification and Properties

This compound, also known by its synonym 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol (B35011), is a structured triacylglycerol where two palmitic acid molecules are esterified to the sn-1 and sn-3 positions of the glycerol backbone, and a docosahexaenoic acid (DHA) molecule is at the sn-2 position. This specific positioning distinguishes it from other isomers and is central to its biological effects.

| Property | Value | Reference(s) |

| CAS Number | 214038-32-1 | [1][2][3][4] |

| Molecular Formula | C₅₇H₉₈O₆ | [2][3] |

| Molecular Weight | 879.38 g/mol | [4][5] |

| Synonyms | 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol, TG(16:0/22:6/16:0) | [1][2] |

Biological Activity and Mechanism of Action

Research indicates that this compound plays a significant role in regulating lipid metabolism. Its primary biological activities include the inhibition of fatty acid synthase (FASN) and enzymes involved in cholesterol metabolism.[1][5] Concurrently, it activates carnitine palmitoyltransferase (CPT), a key enzyme in the beta-oxidation of fatty acids.[1][5] This dual action of inhibiting lipid synthesis and promoting fatty acid breakdown contributes to its overall effect of regulating lipid levels. In vivo studies in mice have demonstrated that dietary administration of this compound leads to a reduction in hepatic triglyceride and cholesterol levels.[3][6][7]

The mechanism underlying these effects is believed to involve the modulation of key transcriptional regulators of lipid homeostasis, namely the Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

Signaling Pathway Modulation

SREBP Pathway: The SREBP family of transcription factors, particularly SREBP-1c, are master regulators of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. By downregulating the activity or expression of SREBP-1c and its target genes, such as FASN, this compound can effectively reduce the synthesis of new fatty acids in the liver.

PPAR Pathway: PPARs, especially PPARα in the liver, are nuclear receptors that, when activated, upregulate the expression of genes involved in fatty acid oxidation. By activating PPARα, this compound can enhance the transcription of genes like CPT, leading to increased breakdown of fatty acids for energy.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound, based on established techniques in the field.

Enzymatic Synthesis of 1,3-Dipalmitoyl-2-docosahexaenoyl Glycerol

The synthesis of structured triacylglycerols like 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol is often achieved through enzymatic processes to ensure high specificity.

Materials:

-

Glycerol

-

Palmitic Acid

-

Docosahexaenoic Acid (DHA)

-

Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)

-

Molecular sieves

-

Organic solvent (e.g., hexane)

Protocol:

-

Esterification of Glycerol with Palmitic Acid:

-

Combine glycerol and a molar excess of palmitic acid in a solvent-free system or with a minimal amount of organic solvent.

-

Add immobilized 1,3-specific lipase and molecular sieves to remove water produced during the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with constant stirring.

-

Monitor the formation of 1,3-dipalmitoylglycerol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction reaches equilibrium, inactivate and remove the lipase by filtration.

-

-

Esterification with Docosahexaenoic Acid:

-

To the purified 1,3-dipalmitoylglycerol, add DHA.

-

This step can be carried out using a non-specific lipase or through chemical acylation.

-

Purify the final product, 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol, using column chromatography.

-

In Vivo Murine Model for Lipid Metabolism Analysis

The following protocol outlines a typical in vivo study to assess the effects of this compound on lipid metabolism in mice.

Animal Model:

-

Male C57BL/6J mice, 4 weeks of age.

Dietary Regimen:

-

Acclimatization: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for one week.

-

Experimental Diets: Divide mice into groups and feed them purified diets containing a standardized amount of fat. The control group receives a diet with a standard lipid source (e.g., soybean oil), while the experimental group receives a diet where a portion of the fat is replaced with this compound.

-

Feeding Period: Maintain the dietary regimen for a specified period, typically 4 to 8 weeks.

Sample Collection and Analysis:

-

Blood Collection: At the end of the study period, collect blood samples via cardiac puncture after a fasting period (e.g., 12 hours). Analyze plasma for total cholesterol, triglycerides, and lipoprotein profiles.

-

Tissue Harvesting: Euthanize the mice and harvest the liver and other relevant tissues. Weigh the tissues and immediately freeze them in liquid nitrogen for subsequent analysis.

-

Hepatic Lipid Analysis:

-

Extract total lipids from a portion of the liver using the Folch method (chloroform:methanol, 2:1 v/v).

-

Quantify total hepatic triglyceride and cholesterol content using commercially available assay kits.

-

-

Gene Expression Analysis (Real-Time PCR):

-

Isolate total RNA from a portion of the liver using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA.

-

Perform real-time quantitative PCR (RT-qPCR) to measure the mRNA expression levels of key genes involved in lipid metabolism, including Srebf-1c (encoding SREBP-1c), Fasn (encoding Fatty Acid Synthase), Ppara (encoding PPARα), and Cpt1a (encoding Carnitine Palmitoyltransferase 1A). Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

-

-

Protein Expression Analysis (Western Blot):

-

Extract total protein from a portion of the liver.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against SREBP-1, FASN, PPARα, and CPT1A.

-

Use a secondary antibody conjugated to horseradish peroxidase for detection.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-